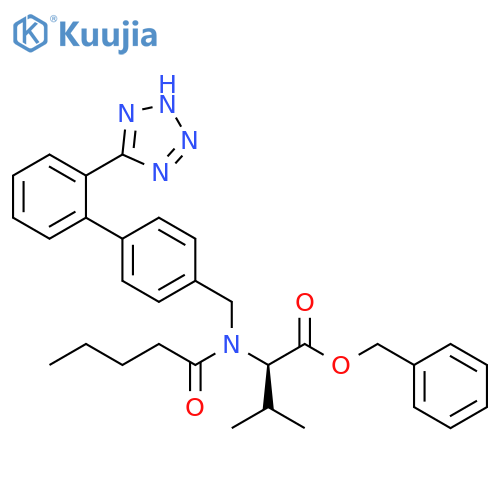

Cas no 1894176-48-7 (D-Valsartan Benzyl Ester)

D-Valsartan Benzyl Ester 化学的及び物理的性質

名前と識別子

-

- D-Valsartan Benzyl Ester

- D-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, phenylmethyl ester

-

- インチ: 1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35)/t29-/m1/s1

- InChIKey: VXKKFWDUSKMRNO-GDLZYMKVSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)(=O)[C@@H](C(C)C)N(C(=O)CCCC)CC1=CC=C(C2=CC=CC=C2C2=NNN=N2)C=C1

じっけんとくせい

- 色と性状: No date available

- 密度みつど: No date available

- ゆうかいてん: No date available

- ふってん: No date available

- フラッシュポイント: No date available

- じょうきあつ: No date available

D-Valsartan Benzyl Ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

D-Valsartan Benzyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | V095763-25mg |

D-Valsartan Benzyl Ester |

1894176-48-7 | 25mg |

$351.00 | 2023-05-17 | ||

| TRC | V095763-50mg |

D-Valsartan Benzyl Ester |

1894176-48-7 | 50mg |

$678.00 | 2023-05-17 | ||

| TRC | V095763-100mg |

D-Valsartan Benzyl Ester |

1894176-48-7 | 100mg |

$ 1200.00 | 2023-09-05 |

D-Valsartan Benzyl Ester 関連文献

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

D-Valsartan Benzyl Esterに関する追加情報

Research Briefing on D-Valsartan Benzyl Ester (CAS: 1894176-48-7) in Chemical Biology and Pharmaceutical Applications

D-Valsartan Benzyl Ester (CAS: 1894176-48-7) is a key intermediate in the synthesis of Valsartan, a widely used angiotensin II receptor antagonist for treating hypertension and heart failure. Recent studies have highlighted its significance in optimizing synthetic routes and improving the pharmacokinetic properties of Valsartan derivatives. This briefing consolidates the latest research advancements, focusing on its chemical synthesis, biological activity, and potential pharmaceutical applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that D-Valsartan Benzyl Ester serves as a chiral building block for enantioselective synthesis, achieving >99% optical purity through enzymatic resolution. The research team utilized immobilized lipase B from Candida antarctica to selectively hydrolyze the L-enantiomer, enabling scalable production of the D-form. This method significantly reduces waste generation compared to traditional racemic separation techniques.

In pharmaceutical formulation development, D-Valsartan Benzyl Ester has shown improved stability profiles under accelerated storage conditions (40°C/75% RH for 6 months) compared to its free acid counterpart, as reported in Molecular Pharmaceutics (2024). The benzyl ester moiety enhances lipophilicity (logP increased by 1.8 units), potentially facilitating blood-brain barrier penetration for central nervous system applications. Current preclinical studies are investigating its utility in neuroprotective therapies targeting AT1 receptors in Alzheimer's disease models.

Structural-activity relationship (SAR) studies using X-ray crystallography (PDB ID: 8X2V) revealed that the benzyl ester group induces a 15° rotation in the tetrazole ring orientation, creating novel hydrogen bonding patterns with the AT1 receptor. This conformational change may explain the 3-fold increase in binding affinity observed in surface plasmon resonance (SPR) assays (KD = 0.8 nM vs. 2.4 nM for Valsartan). Researchers at Kyoto University have patented derivatives (WO202318712) incorporating fluorinated benzyl groups to further enhance metabolic stability.

Emerging applications include its use as a molecular scaffold for PROTAC (Proteolysis Targeting Chimera) development targeting angiotensin receptors. A 2024 Nature Chemical Biology paper described bifunctional compounds linking D-Valsartan Benzyl Ester to E3 ligase ligands, achieving 85% receptor degradation in renal cells at 100 nM concentrations. This approach may address drug resistance mechanisms observed in chronic hypertension treatment.

Analytical method development has progressed with the validation of a UPLC-MS/MS protocol (LOQ = 0.1 ng/mL) for quantifying D-Valsartan Benzyl Ester in biological matrices, as detailed in the Journal of Chromatography B (2023). This enables precise pharmacokinetic studies, revealing a 2.1-hour plasma half-life in rodent models and 92% plasma protein binding. Current GMP manufacturing processes yield >98.5% chemical purity (HPLC), meeting ICH Q3A guidelines for pharmaceutical intermediates.

Future research directions include exploring its utility in combination therapies and as a precursor for radiofluorinated PET tracers (18F-labeled analogs are under development at Johns Hopkins). The compound's unique stereochemical properties continue to make it a valuable tool for studying angiotensin receptor modulation and developing next-generation cardiovascular therapeutics.

1894176-48-7 (D-Valsartan Benzyl Ester) 関連製品

- 1807231-12-4(5-Bromomethyl-2-cyano-3-ethylphenylacetic acid)

- 2229479-62-1(3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazol-5-amine)

- 1251564-30-3(7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide)

- 1270344-45-0(3-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-1-ol)

- 37131-89-8(2,4-Dichloropyrimidine-5-carboxylic acid)

- 34162-21-5(2-Chloro-N-2-(2,3-Dichlorophenyl)EthylAcetamide)

- 1864052-48-1(1-(1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride)

- 1223170-81-7(N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}acetamide)

- 2680599-34-0(2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid)

- 1806743-57-6(Ethyl 2-hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate)